Methomyl-oxime
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Overview
Description
Methomyl-oxime is a broad-spectrum oxime carbamate insecticide. It is commonly used to control arthropods, nematodes, flies, and crop pests. This compound is highly soluble in water but has low volatility, making it less likely to leach into groundwater. it is highly toxic to mammals and acts as a cholinesterase inhibitor .
Preparation Methods
The preparation of methomyl-oxime involves several steps:
Dissolution: Acetaldoxime and chlorine are dissolved in an organic solvent to obtain acetaldoxime and chlorine organic solutions.
Chlorination Reaction: The acetaldoxime and chlorine organic solutions are continuously fed to perform a chlorination reaction.
Methylthio Substitution Reaction: The chlorinated mixed solution undergoes a methylthio substitution reaction with the mixed organic solution.
Chemical Reactions Analysis
Methomyl-oxime undergoes various chemical reactions, including:
Scientific Research Applications
Methomyl-oxime has several scientific research applications:
Mechanism of Action
Methomyl-oxime exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve junctions. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in paralysis and death of the target organisms . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Methomyl-oxime is similar to other oxime carbamates such as aldicarb and thiocarboxime. this compound is unique due to its specific structure and high solubility in water . Similar compounds include:
Aldicarb: Another oxime carbamate insecticide with similar cholinesterase inhibition properties.
Thiocarboxime: Shares structural similarities with this compound and exhibits comparable insecticidal activity.
This compound stands out due to its broad-spectrum efficacy and rapid action against a wide range of pests .
Properties
Molecular Formula |
C3H7NOS |
---|---|
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-methoxyethanethioamide |
InChI |
InChI=1S/C3H7NOS/c1-3(6)4-5-2/h1-2H3,(H,4,6) |
InChI Key |
YQLHUYWGEFKDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NOC |
Origin of Product |
United States |
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